molecular formula C24H25N5O2 B2526861 1-methyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-17-9

1-methyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2526861
CAS RN: 877617-17-9
M. Wt: 415.497
InChI Key: XYYBINCRBZVFAV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrimidodiazepine core, which is a type of heterocyclic compound. This core is substituted with various groups including a methyl group, a 4-methylbenzyl group, and an o-tolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrimidodiazepine core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple aromatic rings could contribute to its stability, while the various substituents could influence its solubility, reactivity, and other properties .

Scientific Research Applications

Organic Synthesis Intermediate

High-Boiling-Point Solvent in Coatings

Dye Synthesis and Pharmaceuticals

Intermediate for Lidocaine Hydrochloride

Solvent for Wool Dyeing and Rubber Regeneration

Photographic Chemicals

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies . If it shows promise in preliminary tests, further studies could be conducted to optimize its synthesis, investigate its mechanism of action, and assess its safety and efficacy .

properties

IUPAC Name

1-methyl-9-(2-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-9-11-18(12-10-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-6-14-28(20)23)19-8-5-4-7-17(19)2/h4-5,7-12H,6,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYBINCRBZVFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC=C5C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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